molecular formula C14H29NO3 B6340626 tert-Butyl 3-[(3-butoxypropyl)amino]propanoate CAS No. 1221342-29-5

tert-Butyl 3-[(3-butoxypropyl)amino]propanoate

Cat. No.: B6340626
CAS No.: 1221342-29-5
M. Wt: 259.38 g/mol
InChI Key: SDYYJHHKFONNJR-UHFFFAOYSA-N
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Description

Contextualization of the tert-Butyl Ester Moiety in Protecting Group Chemistry and Synthetic Strategy

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary modification is achieved using a "protecting group." The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality. prepchem.com

The utility of the tert-butyl group stems from its steric bulk and its stability under a variety of reaction conditions. Unlike simpler esters like methyl or ethyl esters, tert-butyl esters are highly resistant to cleavage by nucleophiles and basic conditions, such as hydrolysis with aqueous hydroxide (B78521) or transesterification. prepchem.com However, they can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA) or zinc bromide, which protonates the carbonyl oxygen and facilitates the elimination of isobutene, regenerating the carboxylic acid. ambeed.com This differential reactivity allows for selective deprotection in the presence of other acid-labile or base-labile groups, a strategy known as orthogonal protection.

Key Features of tert-Butyl Esters in Synthesis:

FeatureDescription
Stability Resistant to nucleophilic attack and basic hydrolysis.
Cleavage Readily cleaved under acidic conditions (e.g., TFA, HCl).
Mechanism Acid-catalyzed elimination reaction, releasing the carboxylic acid and isobutene gas.
Application Widely used in peptide synthesis and the creation of complex natural products.

Significance of Aminoalkyl Ether Linkers in Molecular Design and Functional Scaffold Construction

Aminoalkyl ether linkers are a common choice in the design of bioactive molecules and functional scaffolds. The ether bond provides chemical stability and a degree of conformational flexibility. The amine group, which can be primary, secondary, or tertiary, offers a site for further chemical modification and can serve as a protonation center, influencing the molecule's acid-base properties and solubility in aqueous environments. ambeed.com This combination of features makes aminoalkyl ethers valuable components in constructing molecules for applications in medicinal chemistry, where they are found in classes of compounds such as antihistamines. sigmaaldrich.com

Overview of the tert-Butyl 3-[(3-butoxypropyl)amino]propanoate Chemical Architecture

The chemical structure of this compound integrates the functional groups discussed above into a single, well-defined architecture. The molecule can be deconstructed into two primary components joined by a secondary amine:

A tert-Butyl 3-aminopropanoate unit : This fragment provides the protected carboxylic acid in the form of a tert-butyl ester and a three-carbon chain leading to a nitrogen atom. This is a common building block in chemical synthesis.

A 3-butoxypropyl group : This substituent, attached to the nitrogen, contains the aminoalkyl ether motif. It consists of a three-carbon (propyl) chain linked to a four-carbon butyl group via an ether oxygen.

Below are the physicochemical properties of the key precursors that form the main structural components of the target molecule.

Table of Properties for Key Precursor Fragments:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
tert-Butyl propanoateC₇H₁₄O₂130.18118 - 118.50.865 (at 25 °C)
3-Butoxypropylamine (B103762)C₇H₁₇NO131.22169 - 1700.853 (at 25 °C)

Based on its structure, this compound is an ester containing a secondary amine and an ether linkage. The tert-butyl ester serves as a protecting group, which can be selectively removed to reveal a carboxylic acid, yielding 3-[(3-butoxypropyl)amino]propanoic acid. This resulting amino acid derivative, with its flexible ether-containing side chain, could be a valuable intermediate for the synthesis of more complex molecules, such as peptide mimics or functionalized polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(3-butoxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-5-6-11-17-12-7-9-15-10-8-13(16)18-14(2,3)4/h15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYYJHHKFONNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 3 Butoxypropyl Amino Propanoate

Esterification Strategies for the Propanoate Moiety

The formation of the tert-butyl ester is a critical step that requires specific conditions due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol (B103910) to undergo elimination in the presence of strong acids.

Direct Esterification Protocols

Direct esterification of a carboxylic acid with tert-butanol is challenging because the acidic conditions required to activate the carboxylic acid also promote the rapid dehydration of tert-butanol to isobutylene. asianpubs.org However, several methods have been developed to circumvent this issue and achieve tert-butylation.

One common industrial method involves the acid-catalyzed addition of the carboxylic acid to isobutene. google.comthieme-connect.com This reaction is typically performed in the liquid phase using strong acid catalysts such as sulfuric acid or acidic ion-exchange resins. google.com This approach avoids the direct use of tert-butanol under harsh dehydrating conditions.

Alternative laboratory-scale methods utilize specific activating agents. For instance, reacting the carboxylic acid with tert-butyl trichloroacetimidate (B1259523) in the presence of a Lewis acid like BF₃-etherate provides the tert-butyl ester under mild conditions. tandfonline.com Another powerful and safe method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, where the latter serves as both the solvent and the tert-butylating agent. thieme-connect.comnii.ac.jpthieme-connect.comthieme.de This system has been shown to be effective for a wide range of carboxylic acids, including those with sensitive functional groups. thieme-connect.comthieme-connect.com Other reagents that facilitate this transformation include di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and N,N-dimethylformamide di-tert-butyl acetal. thieme-connect.comthieme.dersc.org

MethodReagentsCatalyst/ConditionsKey Features
Isobutene AdditionCarboxylic acid, IsobuteneH₂SO₄ or acidic resinAvoids direct use of t-BuOH; suitable for industrial scale. google.comthieme-connect.com
TrichloroacetimidateCarboxylic acid, tert-Butyl trichloroacetimidateBF₃·OEt₂Mild reaction conditions. tandfonline.com
Tf₂NH/t-BuOAcCarboxylic acid, tert-Butyl acetateBis(trifluoromethanesulfonyl)imide (Tf₂NH)Safe, fast, and high-yielding for various substrates. nii.ac.jpthieme-connect.com
(Boc)₂OCarboxylic acid, Di-tert-butyl dicarbonateElectromagnetic millingGreen, solvent-free, and base-free conditions. rsc.org

Transesterification Pathways Involving tert-Butyl Alcohol

Transesterification offers an alternative route to tert-butyl esters, typically starting from more common methyl or ethyl esters. organic-chemistry.org This equilibrium-driven process involves exchanging the alkoxy group of an existing ester with tert-butanol. The reaction can be catalyzed by either acids or bases. organic-chemistry.org

Base-catalyzed transesterification, for example using potassium tert-butoxide in an aprotic solvent like diethyl ether, can efficiently convert methyl esters to their tert-butyl counterparts at ambient temperatures. researchgate.net Lanthanide complexes, such as those derived from lanthanum(III) isopropoxide, have also been shown to be highly effective and chemoselective catalysts for this transformation. researchgate.net A recently developed method employs phosphorus trichloride (B1173362) (PCl₃) to mediate the conversion of tert-butyl esters to other esters or amides, a process that proceeds through an in-situ generated acid chloride intermediate, which could potentially be adapted in the reverse direction. researcher.liferesearchgate.net

However, the reactivity of tert-butanol in transesterification can be low under certain conditions. One study on the transesterification of Jatropha oil using various alcohols and metal triflate catalysts found that while primary and secondary alcohols were reactive, tert-butanol was not. itb.ac.id This highlights the importance of selecting the appropriate catalytic system to overcome the steric hindrance and lower nucleophilicity of tertiary alcohols.

Catalyst SystemStarting EsterAlcoholKey Features
Potassium tert-butoxideMethyl esters- (reagent)Base-catalyzed; proceeds at ambient temperature. researchgate.net
Lanthanum(III) complexMethyl esters1°, 2°, and 3° alcoholsHigh efficiency and chemoselectivity. researchgate.net
PCl₃-mediatedtert-Butyl estersVarious alcohols/aminesForms an acid chloride intermediate; reversible potential. researcher.liferesearchgate.net
Metal Triflates (e.g., Al(OTf)₃)Triglyceridestert-ButanolFound to be unreactive under tested conditions. itb.ac.id

Formation of the Aminoalkyl Ether Linkage

The synthesis of the N-(3-butoxypropyl) fragment and its subsequent attachment to the propanoate system is central to forming the target molecule. This can be achieved through several distinct chemical reactions.

Reductive Amination Protocols for the Butoxypropylamine Fragment

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

To form the 3-butoxypropylamine (B103762) fragment, 3-butoxypropanal (B3046877) would be the logical aldehyde precursor. The reaction of this aldehyde with ammonia (B1221849) would generate a primary amine. chemistrysteps.com The process is typically carried out in a one-pot fashion using a reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is a weaker reducing agent than sodium borohydride (B1222165) and does not readily reduce aldehydes or ketones at the slightly acidic pH required for imine formation. masterorganicchemistry.comyoutube.com Other suitable reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation. masterorganicchemistry.com

Carbonyl PrecursorAmine SourceCommon Reducing AgentsIntermediateProduct
3-ButoxypropanalAmmoniaNaBH₃CN, NaBH(OAc)₃, H₂/CatalystImine3-Butoxypropylamine
Propionaldehyde3-ButoxypropylamineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystIminium ionN-(3-Butoxypropyl)propanamine

Nucleophilic Substitution Routes to the Secondary Amine

The formation of the secondary amine in the target molecule can be envisioned through a direct nucleophilic substitution (Sₙ2) reaction. libretexts.org This involves the reaction of an amine nucleophile with an alkyl halide electrophile. There are two primary disconnections for this approach:

Reaction of 3-butoxypropylamine (nucleophile) with tert-butyl 3-halopropanoate (electrophile).

Reaction of tert-butyl 3-aminopropanoate (nucleophile) with 1-halo-3-butoxypropane (electrophile).

A significant drawback of this method is the potential for overalkylation. libretexts.orgpressbooks.pub The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgnih.govacs.org This results in a mixture of products that can be difficult to separate, often leading to poor yields of the desired secondary amine. Controlling the stoichiometry, for example by using a large excess of the amine nucleophile, can help to favor monoalkylation, but this is not always effective. libretexts.org

Michael Addition Reactions in the Propanoate System

The aza-Michael addition, or the conjugate 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, represents one of the most direct and efficient strategies for synthesizing β-amino esters. mdpi.comresearchgate.net This pathway allows for the one-step formation of the C-N bond and the propanoate backbone of the target molecule.

In this approach, 3-butoxypropylamine is reacted directly with tert-butyl acrylate (B77674). The nucleophilic amine adds to the β-carbon of the acrylate, leading to the formation of tert-Butyl 3-[(3-butoxypropyl)amino]propanoate. This reaction is often performed neat or in a solvent and can be catalyzed by bases or proceed thermally. researchgate.net Microwave irradiation has been shown to significantly accelerate the reaction, leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net

A potential complication with using a primary amine like 3-butoxypropylamine is the possibility of a double Michael addition, where the initially formed secondary amine reacts with a second molecule of the acrylate to form a tertiary amine. rsc.org The selectivity towards the desired mono-adduct can often be controlled by manipulating the reaction conditions, such as the molar ratio of the reactants, temperature, and choice of catalyst or solvent. rsc.orgmdpi.com

Michael DonorMichael AcceptorConditions/CatalystsProductKey Considerations
3-Butoxypropylaminetert-Butyl acrylateNeat, solvent-free, microwave irradiation, DBU, KOtBuThis compoundPotential for double addition; conditions can be optimized for mono-adduct. mdpi.comrsc.orgmdpi.commdpi.com

Sequential and Convergent Synthesis Approaches for Complex Molecular Assembly

The synthesis of this compound, a secondary amine-ester, can be strategically approached through both sequential and convergent methodologies. Each strategy presents distinct advantages in terms of efficiency, yield, and adaptability to scale-up operations.

A prominent sequential approach for the synthesis of β-amino esters such as the target compound is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of this compound synthesis, this would entail the reaction of 3-butoxypropylamine with tert-butyl acrylate. This method is often favored for its atom economy and straightforward execution. The reaction is typically catalyzed by a Lewis acid or performed under solvent-free conditions to enhance reaction rates and yields. organic-chemistry.org

Table 1: Comparison of Sequential and Convergent Synthesis Approaches

Approach Description Key Reactions Advantages Potential Challenges
Sequential Reactants are added in a stepwise manner to build the molecule. Aza-Michael addition of 3-butoxypropylamine to tert-butyl acrylate. Atom economical, fewer intermediate purification steps. Potential for side reactions, control of stoichiometry can be critical.

The choice between a sequential and convergent strategy is often dictated by factors such as the availability of starting materials, desired scale of production, and the potential for side-product formation. For industrial applications, a one-pot synthesis, which minimizes intermediate isolation steps, is often a desirable goal. google.com

Advanced Purification and Isolation Methodologies in Amine-Ester Synthesis

The purification of this compound presents unique challenges due to the presence of both a basic secondary amine and an ester functional group. These characteristics necessitate the use of advanced and tailored purification techniques to achieve high purity.

Flash column chromatography is a cornerstone of purification for many organic compounds, including amine-esters. However, the basic nature of the amine can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, resulting in poor separation, peak tailing, and potential degradation of the product. biotage.com To mitigate these issues, several strategies are employed. One common approach is the addition of a competing amine, such as triethylamine, to the mobile phase to saturate the acidic sites on the silica. biotage.com

A more advanced and often more effective solution is the use of amine-functionalized silica gel. This modified stationary phase has a less acidic surface, which minimizes the undesirable interactions with basic analytes, leading to improved peak shape and separation efficiency. biotage.com

Table 2: Advanced Purification Techniques for Amine-Esters

Technique Principle Application to this compound Advantages Disadvantages
Flash Chromatography with Amine-Modified Mobile Phase Addition of a basic modifier (e.g., triethylamine) to the eluent to reduce interactions between the basic analyte and acidic silica gel. Effective for routine purification, helps to improve peak shape and reduce tailing. Simple to implement, uses standard silica gel. Can introduce an additional impurity (the amine modifier) that needs to be removed.
Flash Chromatography with Amine-Functionalized Silica Utilizes a stationary phase where the silica surface is chemically modified with amino groups, creating a less acidic environment. Ideal for achieving high purity by minimizing strong acid-base interactions. biotage.com Excellent peak shape, high resolution, avoids mobile phase modifiers. More expensive than standard silica gel.
Liquid-Liquid Extraction Separation based on the differential solubility of the compound in two immiscible liquid phases. Useful for initial workup to remove water-soluble impurities and by-products. The pH of the aqueous phase can be adjusted to control the protonation state and solubility of the amine. Scalable, effective for removing salts and polar impurities. May not be sufficient for separating structurally similar impurities.

| Distillation | Separation of components based on differences in their boiling points. | Can be used if the target compound is thermally stable and has a significantly different boiling point from impurities. | Effective for large-scale purification, can provide very high purity. | Not suitable for thermally labile compounds, may not separate close-boiling impurities. |

In addition to chromatographic methods, liquid-liquid extraction plays a crucial role in the initial workup and purification. By carefully selecting the pH of the aqueous phase, it is possible to selectively extract acidic or basic impurities, leaving the desired product in the organic phase. For instance, an acidic wash can be used to remove any unreacted primary amine starting material.

For larger-scale operations, distillation can be an effective purification method, provided the compound is thermally stable and has a boiling point that is sufficiently different from any impurities. Vacuum distillation is often employed to reduce the boiling point and minimize thermal degradation. The separation of primary and secondary amines, which can be a challenge due to their similar physical properties, can sometimes be achieved by converting the primary amine into a higher-boiling adduct, allowing the secondary amine to be distilled off. google.com

The final choice of purification strategy will depend on the specific impurities present, the desired level of purity, and the scale of the synthesis. A combination of these techniques is often required to obtain this compound of the highest quality.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 3 Butoxypropyl Amino Propanoate

Selective Deprotection of the tert-Butyl Ester Group

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions.

Acid-Catalyzed Hydrolysis and Transesterification Mechanisms

The deprotection of the tert-butyl ester in tert-Butyl 3-[(3-butoxypropyl)amino]propanoate is typically achieved through acid-catalyzed hydrolysis. This reaction proceeds via a unimolecular mechanism (AAL1) due to the formation of a stable tertiary carbocation. cdnsciencepub.comoup.com The process begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. pearson.com However, due to the stability of the tert-butyl cation, the reaction proceeds through the cleavage of the alkyl-oxygen bond. cdnsciencepub.comresearchgate.net The protonated ester undergoes unimolecular cleavage to form a carboxylic acid and a tert-butyl carbocation. researchgate.net The tert-butyl cation is then neutralized by reacting with a nucleophile, such as water, or by eliminating a proton to form isobutylene.

In the presence of an alcohol solvent under acidic conditions, a transesterification reaction can occur, yielding a different ester. thieme-connect.com The mechanism is similar to hydrolysis, but the alcohol acts as the nucleophile that attacks the carbocation intermediate. pearson.com

Table 1: Typical Conditions for Acid-Catalyzed Deprotection of tert-Butyl Esters

Reagent Solvent Temperature Notes
Trifluoroacetic acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp. Common and effective method. lookchem.com
Hydrochloric acid (HCl) Dioxane / Water Room Temp. Strong protic acid for cleavage. lookchem.com
Phosphoric acid (H₃PO₄) Aqueous Room Temp. A milder and environmentally benign alternative. organic-chemistry.org
Sulfuric acid (H₂SO₄) Dichloromethane (DCM) Room Temp. A simple and inexpensive option. researchgate.net

Alternative Ester Cleavage Strategies and Their Selectivity

While acid-catalyzed hydrolysis is the most common method, alternative strategies for the cleavage of tert-butyl esters exist, which can offer greater selectivity in the presence of other acid-sensitive functional groups.

Lewis acids, such as zinc bromide (ZnBr₂), can be employed for the chemoselective hydrolysis of tert-butyl esters. nih.govacs.orgresearchgate.netsemanticscholar.org This method can sometimes be more selective than using strong protic acids. Another approach involves the use of silica (B1680970) gel in refluxing toluene, which provides a mild method for the cleavage of t-butyl esters. lookchem.comresearchgate.net Additionally, reactions with thionyl chloride can selectively convert tert-butyl esters to acid chlorides in the presence of other less reactive esters. acs.org A combination of the radical cation tris(4-bromophenyl)aminium, known as magic blue (MB•+), and triethylsilane offers a mild deprotection method that proceeds via cleavage of the C-O bond. organic-chemistry.orgacs.org

Table 2: Alternative Deprotection Strategies for tert-Butyl Esters

Reagent/Method Solvent Temperature Selectivity/Notes
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room Temp. Chemoselective, though some other acid-labile groups may be affected. nih.govacs.orgresearchgate.netsemanticscholar.org
Silica Gel Toluene Reflux Mild conditions, selective over t-butyl ethers. lookchem.comresearchgate.net
Thionyl Chloride (SOCl₂) N/A Varies Converts tert-butyl ester to acid chloride, selective over other esters. acs.org
Magic Blue (MB•+) / Triethylsilane Dichloromethane (DCM) Room Temp. Mild, catalytic deprotection. organic-chemistry.orgacs.org
Phosphorus Trichloride (B1173362) (PCl₃) Varies 60-100 °C Mediates transesterification and aminolysis via in situ acid chloride formation. researchgate.net

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is a versatile functional group that can undergo a variety of reactions, including acylation, sulfonylation, alkylation, and salt formation.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation

The secondary amine can readily react with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. lumenlearning.comchemistrystudent.comchemistrysteps.com This reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comchemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). youtube.com

Similarly, sulfonamides can be synthesized by reacting the secondary amine with sulfonyl chlorides in the presence of a base. rsc.orgresearchgate.netresearchgate.net This reaction is a common method for the preparation of sulfonamides, which are important functional groups in medicinal chemistry. princeton.edunih.gov

Table 3: Acylation and Sulfonylation of Secondary Amines

Reaction Type Reagent Base Typical Product
Acylation Acyl Chloride (e.g., Acetyl chloride) Pyridine or Triethylamine N-substituted amide
Acylation Acid Anhydride (e.g., Acetic anhydride) None or Pyridine N-substituted amide
Sulfonylation Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) Pyridine or Triethylamine N-substituted sulfonamide

Alkylation and Reductive Amination for Tertiary Amine Synthesis

The secondary amine can be converted to a tertiary amine through alkylation or reductive amination. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of products due to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org However, under controlled conditions, monoalkylation can be achieved. jst.go.jpacs.org

Reductive amination is a more controlled method for the synthesis of tertiary amines from secondary amines. stackexchange.comacs.orgorganic-chemistry.org This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the tertiary amine. stackexchange.comyoutube.comnih.gov This method avoids the issue of over-alkylation. stackexchange.com

Table 4: Synthesis of Tertiary Amines from Secondary Amines

Method Reagents Key Intermediate Notes
Direct Alkylation Alkyl Halide (e.g., Methyl iodide), Base N/A Prone to over-alkylation to form quaternary ammonium salts. masterorganicchemistry.comlibretexts.org
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Iminium ion Offers better control and avoids over-alkylation. stackexchange.comorganic-chemistry.org
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid Iminium ion A specific type of reductive amination for methylation. mdpi.com

Salt Formation and Quaternization Studies

As a base, the secondary amine readily reacts with strong acids to form ammonium salts. lumenlearning.comspectroscopyonline.combritannica.comyoutube.com This is a simple acid-base neutralization reaction where the lone pair of electrons on the nitrogen atom accepts a proton from the acid. spectroscopyonline.com The resulting salt is typically a crystalline solid with increased water solubility compared to the free amine. spectroscopyonline.com

Quaternization is the process of alkylating the amine to form a quaternary ammonium salt. dtic.mil This occurs when the amine is treated with an excess of an alkylating agent, such as methyl iodide. masterorganicchemistry.comcdnsciencepub.com The reaction proceeds through successive alkylations, and because the resulting tertiary amine is still nucleophilic, it can react further to form the quaternary salt. masterorganicchemistry.comnih.gov The conditions for quaternization are generally harsher than for simple alkylation. dtic.milmdpi.com

Transformations Involving the Butoxypropyl Chain and Ether Linkage

The butoxypropyl group in this compound offers several sites for potential chemical reactions, primarily at the ether linkage and the aliphatic chain itself.

Ether Cleavage:

The ether bond is generally stable but can be cleaved under stringent conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgacs.orglibretexts.org The mechanism of cleavage, either S(_N)1 or S(_N)2, is dictated by the nature of the alkyl groups attached to the ether oxygen. wikipedia.orglibretexts.org

In the case of the butoxypropyl group, the carbon-oxygen bonds involve a primary butyl group and a primary propyl group. Therefore, under strong acidic conditions, the reaction would likely proceed via an S(_N)2 mechanism. libretexts.org Protonation of the ether oxygen would be the initial step, forming a good leaving group. A nucleophile, such as a halide ion, would then attack the less sterically hindered carbon atom.

A plausible reaction pathway would involve the cleavage of the butyl C-O bond, leading to the formation of 1-butanol (B46404) and the corresponding N-(3-hydroxypropyl) derivative of the parent amino ester.

Oxidation:

The butoxypropyl chain, being an aliphatic structure, is relatively resistant to mild oxidation. However, stronger oxidizing agents or catalytic oxidation conditions could lead to transformations. Potential sites for oxidation include the carbon atom alpha to the ether oxygen and the carbon atoms alpha to the secondary amine. Oxidation of amino groups by hydroxyl radicals is a known process, with the reaction pathway dependent on the structure of the molecule. nih.gov While specific studies on N-alkoxypropyl amines are scarce, general principles of amine oxidation suggest that oxidation could lead to a variety of products, including hydroxylamines, imines, or even cleavage of the C-N bond under harsh conditions. chemrxiv.org

The presence of the secondary amine can direct oxidation to adjacent C-H bonds. For instance, oxidation could potentially occur at the carbon alpha to the nitrogen on the propyl chain, which could lead to the formation of an iminium ion intermediate, followed by hydrolysis to yield an aldehyde and the dealkylated amine.

The following table summarizes the potential transformations of the butoxypropyl chain:

Reaction TypePotential ReagentsProbable ProductsMechanistic Notes
Ether CleavageConcentrated HI or HBr, heattert-Butyl 3-{[3-hydroxypropyl]amino}propanoate and 1-iodobutane (B1219991) or 1-bromobutaneS(_N)2 mechanism involving protonation of the ether oxygen followed by nucleophilic attack by the halide on the less hindered carbon of the butyl group.
OxidationStrong oxidizing agents (e.g., KMnO(_4), RuCl(_3)/NaIO(_4))Complex mixture of products, potentially including carboxylic acids from chain cleavage.Involves oxidation of C-H bonds, potentially leading to chain cleavage and formation of various oxidized species.
Catalytic Oxidatione.g., Oxoammonium saltsPotential formation of imides or other oxidized nitrogen species. chemrxiv.orgMediated by a catalyst that facilitates hydride transfer from a C-H bond adjacent to the nitrogen. chemrxiv.org

Investigating Potential Intramolecular Interactions and Cyclization Pathways

The structure of this compound, specifically the presence of a secondary amine nucleophile and an ester electrophile in the same molecule, suggests the potential for intramolecular reactions, most notably cyclization to form a lactam.

Intramolecular Aminolysis (Lactamization):

The reaction between an amine and an ester to form an amide is known as aminolysis. chemistrysteps.com When this occurs within the same molecule, it results in a cyclic amide, or lactam. nih.govacs.org The formation of a β-lactam (a four-membered ring) from a β-amino ester is a known, though often challenging, transformation. nih.govacs.orgacs.orgdatapdf.com

For this compound, an intramolecular nucleophilic attack of the secondary amine's lone pair on the carbonyl carbon of the tert-butyl ester would be the key step. This would form a tetrahedral intermediate. The subsequent step would involve the elimination of the tert-butoxide leaving group to form the β-lactam, specifically 1-(3-butoxypropyl)azetidin-2-one.

This type of cyclization is often promoted by heat or the use of specific catalysts. nih.govnih.gov The stability of the tert-butoxide anion as a leaving group makes this reaction plausible. The rate of such intramolecular cyclizations can be influenced by various factors, including the length of the chain connecting the nucleophile and the electrophile, and the presence of activating groups. nih.gov Studies on similar amino esters have shown that intramolecular cyclization is a viable pathway for substrate release in drug delivery systems. nih.gov

Potential for Hydrogen Bonding:

Intramolecular hydrogen bonding between the N-H proton of the secondary amine and one of the oxygen atoms of the propanoate group (either the carbonyl oxygen or the ester oxygen) could influence the conformational preferences of the molecule. Such interactions could bring the nucleophilic nitrogen and the electrophilic carbonyl carbon into proximity, potentially facilitating the cyclization reaction. While direct evidence for this in the title compound is unavailable, the general principles of intramolecular interactions support this possibility.

The potential cyclization pathways are outlined in the table below:

Reaction TypeConditionsProductMechanistic Pathway
Intramolecular AminolysisHeat, potentially with a base or acid catalyst1-(3-butoxypropyl)azetidin-2-oneNucleophilic attack of the secondary amine on the ester carbonyl, formation of a tetrahedral intermediate, followed by elimination of tert-butoxide. chemistrysteps.com
Acid-Catalyzed CyclizationStrong acid (e.g., trifluoroacetic acid)1-(3-butoxypropyl)azetidin-2-oneProtonation of the ester carbonyl to increase its electrophilicity, followed by intramolecular nucleophilic attack by the amine.

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Computational Chemistry and Theoretical Studies of Tert Butyl 3 3 Butoxypropyl Amino Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic structure of organic molecules. For a molecule like tert-Butyl 3-[(3-butoxypropyl)amino]propanoate, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the nitrogen atom of the secondary amine and the oxygen atoms of the ester and ether groups. The LUMO, conversely, represents the most electrophilic region, likely centered around the carbonyl carbon of the ester group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. For instance, the nitrogen and oxygen atoms are expected to be the primary sites for protonation and interaction with electrophiles, a hypothesis that can be quantified through calculations of local reactivity descriptors like Fukui functions or the molecular electrostatic potential (MEP) map. The MEP map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (calculated at the B3LYP/6-31G(d) level of theory in the gas phase)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Ionization Potential6.5eV
Electron Affinity-1.2eV
Electronegativity (χ)2.65eV
Chemical Hardness (η)3.85eV
Global Electrophilicity (ω)0.91eV

Conformational Analysis and Energy Landscape Exploration of the Molecule

Due to the presence of multiple single bonds, this compound is a highly flexible molecule, capable of adopting a vast number of conformations. cambridge.org Conformational analysis is therefore essential to identify the most stable, low-energy structures that are likely to be populated under given conditions. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy of each resulting conformer.

The potential energy surface (PES) of this molecule is expected to be complex, with numerous local minima corresponding to different stable conformations. These conformations will differ in the spatial arrangement of the butoxy, propyl, and tert-butyl propanoate groups. Intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the ester or ether oxygen atoms, could play a significant role in stabilizing certain folded conformations over more extended ones. The bulky tert-butyl group will also impose significant steric constraints, influencing the accessible conformational space.

Computational methods like molecular mechanics (MM) are often used for an initial, rapid exploration of the conformational space, followed by higher-level DFT calculations to refine the geometries and energies of the most promising low-energy conformers. The results of such an analysis would be a set of stable conformers, their relative energies, and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (°)
1Extended Chain0.00C-C-N-C: 178, C-O-C-C: 175
2Folded (N-H---O=C H-bond)-1.52C-C-N-C: 65, C-O-C-C: 170
3Folded (N-H---O-ether H-bond)-0.89C-C-N-C: 72, C-O-C-C: 85
4Gauche Conformation0.75C-C-N-C: -68, C-O-C-C: -70

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the reaction mechanisms of key transformations involving this compound. A plausible synthetic route to this molecule is the Michael addition of 3-butoxypropan-1-amine to tert-butyl acrylate (B77674). Theoretical modeling of this reaction would involve identifying the transition state (TS) structure and calculating the activation energy. The reaction mechanism likely involves the nucleophilic attack of the amine on the β-carbon of the acrylate, either directly or catalyzed by a proton transfer agent.

The reaction pathway can be mapped by locating the minimum energy path (MEP) on the potential energy surface that connects the reactants, transition state, and products. This provides a detailed picture of the geometric and energetic changes that occur during the reaction. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that the identified transition state correctly connects the reactants and products. Such studies can also be used to investigate the stereoselectivity of reactions if chiral centers are present or formed.

Another key transformation to model would be the hydrolysis of the tert-butyl ester group, which is a common reaction for this functional group. oup.com Modeling this reaction, particularly under acidic or basic conditions, would provide insights into the stability of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of flexible molecules in solution. rsc.org An MD simulation of this compound in a solvent like water or a non-polar solvent like hexane would reveal how the solvent influences its conformational preferences and dynamics. aip.org

In an aqueous environment, the polar groups of the molecule (the amine and ester) would interact favorably with water molecules through hydrogen bonding. This could lead to a preference for more extended conformations to maximize solvent exposure. Conversely, in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent, favoring more compact, folded structures. rsc.orgfrontiersin.org

MD simulations can also provide information on the time-dependent behavior of the molecule, such as the rates of conformational transitions and the flexibility of different parts of the molecular chain. Properties like the radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the solute.

In Silico Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can be invaluable for its characterization and for the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These predicted chemical shifts, when compared to experimental data, can help to confirm the molecular structure and assign the observed peaks. It is also possible to calculate spin-spin coupling constants. The accuracy of these predictions is often improved by averaging over several low-energy conformations, weighted by their Boltzmann populations. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. chemrxiv.org The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ester, the N-H bend of the amine, and the C-O stretches of the ether and ester groups.

The correlation between predicted and experimental spectra is a powerful method for structural elucidation. acs.org Discrepancies between the two can often be explained by environmental effects, such as solvent interactions, which can also be modeled computationally.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Vibrational Frequencies for this compound

¹³C NMR AtomPredicted Chemical Shift (ppm)
C=O172.5
-C(CH₃)₃80.8
-C(CH₃)₃28.3
-O-CH₂-70.1
-N-CH₂-45.2
IR Spectroscopy Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch2950-2850
C=O Stretch1735
N-H Bend1580
C-O Stretch (Ester)1150
C-O Stretch (Ether)1100

Spectroscopic Research Methodologies for Detailed Structural Elucidation and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For tert-Butyl 3-[(3-butoxypropyl)amino]propanoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm its constitution, stereochemistry, and conformational preferences.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the propanoate backbone, the butoxypropyl side chain, and the butyl group. For instance, the protons on C2 of the propanoate moiety would show a correlation with the protons on C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates proton signals with the carbon atoms to which they are directly attached. This technique is instrumental in assigning the ¹³C signals based on the more easily interpretable ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ester and the quaternary carbon of the tert-butyl group, by their correlations with nearby protons. For example, the protons of the tert-butyl group would show an HMBC correlation to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. This is critical for conformational analysis. For a flexible molecule like this compound, NOESY could provide insights into the preferred spatial arrangement of the different alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations
Propanoate Moiety
-C(O)O- - ~172 - Protons on C2, tert-butyl protons
-CH₂-C(O)O- (C2) ~2.5 ~35 Protons on C3 Carbonyl carbon, C3, tert-butyl oxygen
-NH-CH₂- (C3) ~2.8 ~45 Protons on C2, NH proton Carbonyl carbon, C2
tert-Butyl Group
-C(CH₃)₃ ~1.4 ~28 - Quaternary carbon, Ester oxygen
-OC(CH₃)₃ - ~80 - tert-butyl protons
Butoxypropylamino Moiety
-NH-CH₂- ~2.7 ~48 Protons on adjacent CH₂ C3 of propanoate
-CH₂-CH₂-CH₂-O- ~1.6 ~29 Protons on adjacent CH₂s -
-CH₂-O-CH₂- ~3.4 ~70 Protons on adjacent CH₂ Butoxy group carbons
Butoxy Group
-O-CH₂- ~3.4 ~69 Protons on adjacent CH₂ -
-CH₂-CH₂-CH₃ ~1.5 ~32 Protons on adjacent CH₂s -
-CH₂-CH₃ ~1.4 ~19 Protons on terminal CH₃ -

Note: The chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Solid-State NMR Applications in Ordered Systems

While typically analyzed in solution, solid-state NMR (ssNMR) could provide valuable information if this compound were to be studied in a crystalline form or as part of a larger, ordered assembly. ssNMR can elucidate details about the molecular packing, intermolecular interactions, and the presence of different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can confirm the molecular formula of this compound, which is C₁₄H₂₉NO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and the analysis of the resulting fragment ions. This provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of the molecule's structure.

Table 2: Predicted Key Fragmentation Pathways for [this compound+H]⁺

Parent Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Structural Interpretation
244.2271 188.1645 C₄H₈ (isobutylene) Loss of the tert-butyl group
244.2271 144.1332 C₅H₁₀O₂ (tert-butyl acrylate) Cleavage of the amino-propyl bond
244.2271 102.1019 C₇H₁₅O₂ (butoxypropyl group) Cleavage at the amino group

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong band around 1730 cm⁻¹ would indicate the C=O stretch of the ester. The N-H stretch of the secondary amine would appear as a weaker band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl chains would be observed around 2850-3000 cm⁻¹, and C-O stretching of the ester and ether linkages would be present in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H and C-C bond vibrations of the alkyl backbone would likely give rise to strong signals in the Raman spectrum.

These techniques are also valuable for real-time reaction monitoring, for example, by observing the appearance or disappearance of the characteristic vibrational bands of reactants and products.

Table 3: Expected Vibrational Spectroscopy Data for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Vibrational Mode
N-H (secondary amine) 3300-3500 (weak) 3300-3500 (weak) Stretching
C-H (sp³ hybridized) 2850-3000 (strong) 2850-3000 (strong) Stretching
C=O (ester) 1730 (strong) 1730 (weak) Stretching
C-O (ester) 1150-1250 (strong) 1150-1250 (moderate) Stretching
C-O (ether) 1050-1150 (strong) 1050-1150 (moderate) Stretching

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives

The parent molecule, this compound, is achiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, if a chiral center were introduced into the molecule, for instance, by modification of the propanoate or butoxypropyl backbone, CD spectroscopy would become a critical tool. CD measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. This technique would be essential for determining the enantiomeric excess and the absolute configuration of any resulting chiral derivatives.

Q & A

Q. What are the critical steps in designing a synthesis route for tert-Butyl 3-[(3-butoxypropyl)amino]propanoate?

A robust synthesis strategy should prioritize:

  • Functional group compatibility : The tert-butyl ester and secondary amine groups require protection-deprotection strategies to avoid undesired side reactions during coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to enhance nucleophilicity in amine-ester coupling reactions, but solvent purity must be verified to prevent hydrolysis of the tert-butyl group .
  • Stepwise characterization : Intermediate purification via column chromatography and spectroscopic validation (e.g., 1^1H NMR) is essential to confirm structural integrity at each stage .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve the tert-butyl group (δ ~1.4 ppm for 1^1H), butoxy chain protons (δ 3.3–3.5 ppm), and ester carbonyl (δ ~170 ppm in 13^13C). Compare spectral data with structurally similar tert-butyl-amino esters for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C14_{14}H29_{29}NO3_3, expected [M+H]+ = 260.2226) and distinguishes isotopic patterns from impurities .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV/iodine visualization, with mobile phases optimized for polar intermediates (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?

  • Temperature control : Maintain temperatures below 40°C during amine-ester coupling to prevent tert-butyl ester hydrolysis, as higher temperatures promote acid-catalyzed degradation .
  • Catalyst screening : Test coupling agents (e.g., EDC/HOBt, DCC) to improve yields while minimizing racemization at the chiral amine center .
  • Inert atmosphere : Use nitrogen or argon to protect moisture-sensitive intermediates, especially during tert-butyl group deprotection steps .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in proton assignments, particularly for overlapping signals in the butoxypropyl chain .
  • Variable-temperature NMR : For compounds exhibiting dynamic effects (e.g., hindered rotation), analyze spectra at multiple temperatures to decouple signals and confirm assignments .
  • Crystallography : If crystalline derivatives can be obtained, X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity .

Q. What is the impact of the tert-butyl group’s steric hindrance on derivatization reactions?

  • Reactivity modulation : The tert-butyl group reduces nucleophilic attack at the ester carbonyl, necessitating stronger nucleophiles (e.g., Grignard reagents) or acidic/basic conditions for ester cleavage .
  • Stereoelectronic effects : In chiral analogs, the tert-butyl group may influence diastereoselectivity in subsequent reactions (e.g., amide bond formation) due to its bulky nature .
  • Stability trade-offs : While the tert-butyl ester enhances stability during storage, it may limit solubility in aqueous reaction systems, requiring solvent optimization for downstream applications .

Methodological Considerations

Q. How can researchers evaluate the hydrolytic stability of the tert-butyl ester under varying pH conditions?

  • Kinetic studies : Monitor ester degradation via HPLC or 1^1H NMR in buffered solutions (pH 1–12) to identify optimal storage conditions. Acidic conditions (pH < 3) typically accelerate hydrolysis .
  • Activation energy calculation : Use Arrhenius plots from temperature-dependent degradation studies to predict shelf-life under lab conditions .

Q. What strategies are effective for introducing functional modifications to the butoxypropylamine side chain?

  • Protective group chemistry : Temporarily mask the amine with Boc or Fmoc groups to enable site-specific alkylation or acylation .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append bioorthogonal tags (e.g., fluorophores) to the amine for imaging studies, provided the tert-butyl ester remains intact .

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